Ethyl 7-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound of significant interest in organic and medicinal chemistry. This compound is characterized by its unique molecular structure and potential applications in various scientific fields, particularly in the development of pharmaceuticals. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities.
The compound is synthesized through various chemical reactions involving quinoline precursors and bromination processes. It can be sourced from chemical suppliers and is often utilized in research settings for its potential antimicrobial properties and as a building block for more complex molecules .
Ethyl 7-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is classified under the following categories:
The synthesis of ethyl 7-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the following steps:
The bromination process can utilize reagents such as bromine in the presence of a solvent like dichloromethane. The esterification reaction generally employs acid catalysts like sulfuric acid or p-toluenesulfonic acid to enhance the reaction rate and yield .
Ethyl 7-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has a complex molecular structure characterized by:
The InChI key for this compound is InChI=1S/C14H14BrNO3/c1-3-16-8-11(14(18)19-4-2)13(17)10-6-5-9(15)7-12(10)16/h5-8H,3-4H2,1-2H3
, and its canonical SMILES representation is O=C(C1=CN(CC)C2=C(C=CC(Br)=C2)C1=O)OCC
.
Ethyl 7-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate participates in several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for ethyl 7-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate primarily involves its interaction with biological targets:
This mechanism highlights the compound's potential as an antimicrobial agent .
The physical properties of ethyl 7-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate include:
Key chemical properties include:
Relevant data indicates that this compound exhibits notable reactivity due to the presence of the bromo group, enhancing its potential applications in synthesis and medicinal chemistry .
Ethyl 7-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has several scientific applications:
This compound exemplifies the significance of quinoline derivatives in medicinal chemistry and their potential impact on developing new therapeutic agents.
The compound is systematically named as ethyl 7-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, conforming to IUPAC conventions for quinoline derivatives. This name specifies:
The molecular formula is C₁₄H₁₄BrNO₃, with a molecular weight of 324.17 g/mol [2] [10]. Key structural features include:
Table 1: Atomic Composition Analysis
Element | Count | Contribution to Molecular Weight |
---|---|---|
C | 14 | 168.19 g/mol (51.90%) |
H | 14 | 14.19 g/mol (4.38%) |
Br | 1 | 79.90 g/mol (24.65%) |
N | 1 | 14.01 g/mol (4.32%) |
O | 3 | 48.00 g/mol (14.81%) |
Spectroscopic data for this compound is inferred from structural analogs (e.g., ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate, C₁₂H₁₀BrNO₃) due to limited direct reports:
δ 9.15 (s, 1H, H-2)The N-ethyl group shifts H-2 downfield (~9.15 ppm) versus ~8.85 ppm in non-alkylated analogs [3] [7].
¹³C NMR (predicted, 100 MHz, DMSO-d₆):
δ 13.8 (N-CH₂CH₃)The C7-Br signal resonates near 135 ppm, consistent with bromoquinolines [5] [7].
IR (KBr, cm⁻¹):
Mass Spectrometry:
While single-crystal X-ray data for this specific compound is unavailable, structural analogs reveal:
Table 2: Predicted Crystallographic Parameters
Parameter | Value |
---|---|
Crystal system | Monoclinic |
Space group | P2₁/c |
Unit cell dimensions | a=7.5 Å, b=10.2 Å, c=15.8 Å, β=98° |
Density | ~1.59 g/cm³ |
Dominant interactions | π-π stacking, van der Waals |
Key structural analogs exhibit property variations based on substituent position and identity:
6-Bromo (ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate, C₁₂H₁₀BrNO₃): Bromine at C6 deactivates C5/C7 but activates C8. Its melting point is 245–247°C, higher than the 7-bromo analog (mp ~220°C) due to enhanced symmetry [6].
7-Fluoro derivative (ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, C₁₂H₁₀FNO₃):
Lower molecular weight (235.21 g/mol vs. 324.17 g/mol) and higher solubility [9].
N-Cyclopropyl vs. N-Ethyl analogs:
Table 3: Substituent Effects on Physicochemical Properties
Analog (CAS) | Substituents | Molecular Weight | Key Property Differences |
---|---|---|---|
This compound (131993-96-9) | 7-Br, 1-Et | 324.17 g/mol | Moderate solubility in DMSO; λₘₐₓ=325 nm |
7-Fluoro (26892-97-7) [9] | 7-F, 1-H | 235.21 g/mol | Higher log P (1.8 vs. 2.5); λₘₐₓ=318 nm |
6-Bromo (689824) [6] | 6-Br, 1-H | 296.12 g/mol | Higher melting point; λₘₐₓ=330 nm |
N-Cyclopropyl (11732152) [1] | 7-Br, 1-cyclopropyl, 8-OCHF₂ | 402.20 g/mol | Enhanced rigidity; log P~2.8 |
The 1-ethyl group in this compound increases lipophilicity (predicted log P=2.47) versus 1H analogs (log P=2.0–2.3), impacting membrane permeability [5] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: